molecular formula C9H16F2N2 B1652993 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride CAS No. 1686139-27-4

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Cat. No.: B1652993
CAS No.: 1686139-27-4
M. Wt: 190.23
InChI Key: DFUZOBULEGIJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2F2N2 . It has a molecular weight of 263.16 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . The canonical SMILES representation is C1CCN(C1)C2CCNCC2(F)F.Cl .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 226.69 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 226.1048326 g/mol . The topological polar surface area is 15.3 Ų .

Mechanism of Action

    Target of Action

    • One study suggests that compounds with a similar pyrrolidine scaffold exhibit nanomolar activity against CK1γ and CK1ε kinases. Further investigations are needed to confirm whether these kinases are relevant targets for 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As the compound and its related compounds have shown potential in the treatment of type 2 diabetes , future research could focus on further understanding its mechanism of action, improving its synthesis, and evaluating its safety and efficacy in clinical trials.

Properties

IUPAC Name

3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTAKAVRDTUTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 2
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 3
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3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 4
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 5
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 6
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

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